molecular formula C17H21FNO2+ B1607578 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine CAS No. 435341-91-6

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

Cat. No. B1607578
CAS RN: 435341-91-6
M. Wt: 290.35 g/mol
InChI Key: VFVBZCVQNMHHOL-UHFFFAOYSA-O
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Description

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, or 4-F-DMPEA for short, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological experiments, as well as for drug development and manufacturing.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its structure, featuring a dimethoxyphenyl group and a fluorobenzyl moiety, could be pivotal in the development of new therapeutic agents. The presence of the fluorine atom is particularly noteworthy, as fluorine is known to significantly alter the biological activity of pharmaceuticals .

Pharmacology

Pharmacologically, “2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine” may serve as a lead compound for drug discovery. Its structural attributes suggest it could interact with various biological targets, potentially leading to the development of new treatments for diseases where modulation of these targets is beneficial .

Biochemistry

Biochemically, this compound could be used as a selective probe to study enzyme-substrate interactions, given its unique substituents that may offer specificity towards certain enzymes or receptors. This can help in understanding the mechanism of action of similar compounds within biological systems .

Neuroscience

In neuroscience research, the compound’s potential to cross the blood-brain barrier due to its structural properties could make it a valuable tool for developing central nervous system (CNS) drugs. It might be used to study neurotransmitter pathways or to develop treatments for neurological disorders .

Materials Science

The compound’s unique chemical structure could be utilized in materials science, particularly in the development of organic semiconductors or as a building block for complex molecular architectures. Its potential for electronic conjugation and light absorption makes it a candidate for optoelectronic applications .

Analytical Chemistry

Lastly, in analytical chemistry, “2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine” could be used as a standard or reference compound in mass spectrometry or chromatography. Its distinct mass and retention characteristics would aid in the identification and quantification of similar compounds .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBZCVQNMHHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366347
Record name 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

CAS RN

353779-44-9
Record name 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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